molecular formula C28H21N3O6 B11362650 Ethyl 4-{[(3-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate

Ethyl 4-{[(3-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate

Cat. No.: B11362650
M. Wt: 495.5 g/mol
InChI Key: JHRNVWDIIVSTHP-UHFFFAOYSA-N
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Description

ETHYL 4-[3-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1-BENZOFURAN-2-AMIDO]BENZOATE is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their antiviral, anticancer, and anti-inflammatory properties . The structure of this compound includes an oxazole ring, a benzofuran moiety, and a benzoate ester, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-[3-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1-BENZOFURAN-2-AMIDO]BENZOATE typically involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method is advantageous due to its high yield and efficiency. The reaction proceeds through the formation of an intermediate oxazoline, which is then oxidized to the oxazole derivative.

Industrial Production Methods: For large-scale production, the synthesis can be carried out using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidation of oxazolines to oxazoles . This method is preferred in industrial settings due to its scalability and safety profile.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ETHYL 4-[3-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1-BENZOFURAN-2-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C28H21N3O6

Molecular Weight

495.5 g/mol

IUPAC Name

ethyl 4-[[3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]-1-benzofuran-2-carbonyl]amino]benzoate

InChI

InChI=1S/C28H21N3O6/c1-2-35-28(34)18-12-14-19(15-13-18)29-27(33)25-24(20-10-6-7-11-22(20)36-25)30-26(32)21-16-23(37-31-21)17-8-4-3-5-9-17/h3-16H,2H2,1H3,(H,29,33)(H,30,32)

InChI Key

JHRNVWDIIVSTHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NOC(=C4)C5=CC=CC=C5

Origin of Product

United States

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